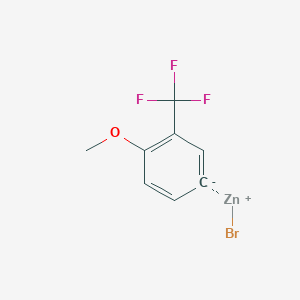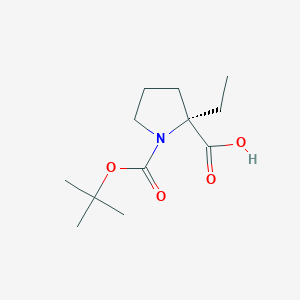
(2S)-Boc-Pro(2-Ethyl)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-Boc-Pro(2-Ethyl)-OH is a derivative of proline, an amino acid that plays a crucial role in the structure and function of proteins. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the proline ring, and an ethyl group attached to the second carbon atom. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-Boc-Pro(2-Ethyl)-OH typically involves the protection of the proline nitrogen with a Boc group, followed by the introduction of the ethyl group at the second carbon position. One common method involves the use of Boc anhydride and a base such as triethylamine to protect the proline nitrogen. The ethyl group can be introduced via alkylation using ethyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(2S)-Boc-Pro(2-Ethyl)-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
(2S)-Boc-Pro(2-Ethyl)-OH has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of protein structure and function, as well as in the development of enzyme inhibitors.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (2S)-Boc-Pro(2-Ethyl)-OH involves its interaction with specific molecular targets and pathways. The Boc group protects the proline nitrogen, allowing selective reactions at other sites. The ethyl group can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
(2S)-Boc-Pro-OH: This compound lacks the ethyl group, making it less sterically hindered and more reactive in certain reactions.
(2S)-Boc-Pro(2-Methyl)-OH: The presence of a methyl group instead of an ethyl group results in different steric and electronic properties.
(2S)-Boc-Pro(2-Propyl)-OH: The propyl group introduces more steric hindrance compared to the ethyl group, affecting the compound’s reactivity.
Uniqueness
(2S)-Boc-Pro(2-Ethyl)-OH is unique due to the presence of both the Boc protecting group and the ethyl group, which together influence its chemical reactivity and interactions. This combination makes it a valuable tool in organic synthesis and scientific research.
特性
分子式 |
C12H21NO4 |
|---|---|
分子量 |
243.30 g/mol |
IUPAC名 |
(2S)-2-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H21NO4/c1-5-12(9(14)15)7-6-8-13(12)10(16)17-11(2,3)4/h5-8H2,1-4H3,(H,14,15)/t12-/m0/s1 |
InChIキー |
KMOZPCFILJMJNU-LBPRGKRZSA-N |
異性体SMILES |
CC[C@]1(CCCN1C(=O)OC(C)(C)C)C(=O)O |
正規SMILES |
CCC1(CCCN1C(=O)OC(C)(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


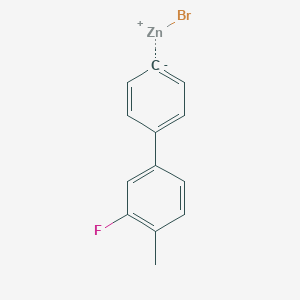
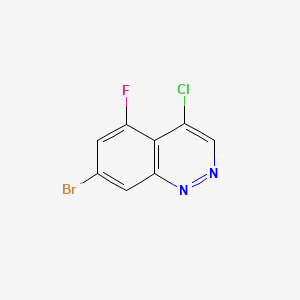
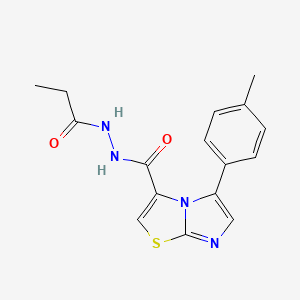
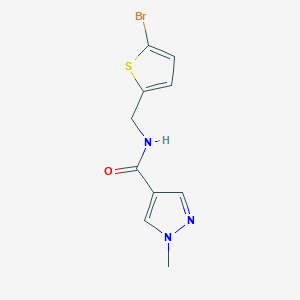
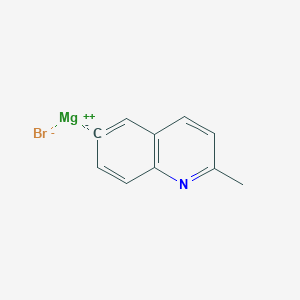
![4-[(Di-i-propylamino)methyl]phenylZinc bromide](/img/structure/B14893983.png)
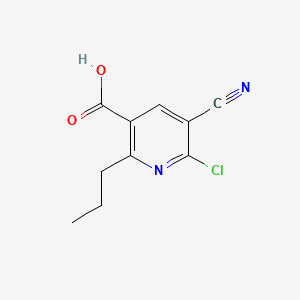
![4-Chloro-2-methyl-5-nitrobenzo[d]thiazole](/img/structure/B14893992.png)
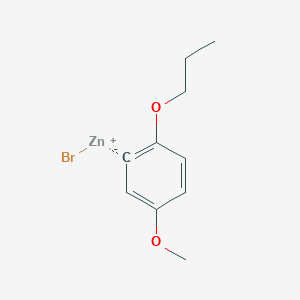
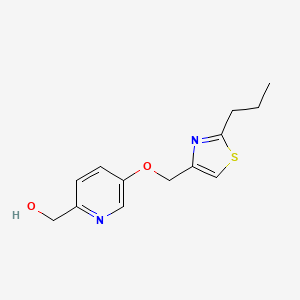
![[3-(4-t-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14894008.png)
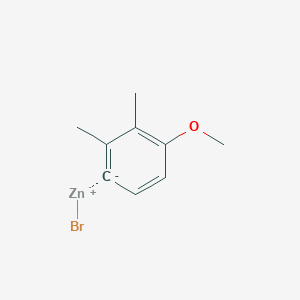
![1-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B14894018.png)
